2-Thiophenesulfonyl fluoride, 5-chloro-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Thiophenesulfonyl fluoride, 5-chloro- is a useful research compound. Its molecular formula is C4H2ClFO2S2 and its molecular weight is 200.63. The purity is usually 95%.

BenchChem offers high-quality 2-Thiophenesulfonyl fluoride, 5-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiophenesulfonyl fluoride, 5-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that the sulfonyl fluoride motif can be used as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids . This suggests that the compound may interact with various proteins or nucleic acids depending on the specific context of its use.

Mode of Action

It is known that the compound can be used in click chemistry approaches through sulfates . This is a complimentary approach to using amides and phosphate groups as linkers . The compound likely interacts with its targets through the formation of -SO2- linkages, leading to changes in the structure and function of the target molecules.

生化分析

Biochemical Properties

The sulfonyl fluoride motif of 2-Thiophenesulfonyl fluoride, 5-chloro- can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

Molecular Mechanism

It is known that the sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids

生物活性

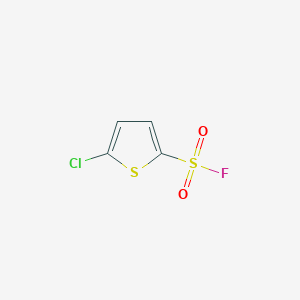

2-Thiophenesulfonyl fluoride, 5-chloro- (CAS Number: 108158-05-0) is a sulfur-containing organic compound with a thiophene ring structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. Its sulfonyl fluoride functional group is known for its reactivity, making it a valuable building block in the synthesis of various biologically active compounds.

- Empirical Formula : C₄H₂ClFO₂S₂

- Molecular Weight : 200.64 g/mol

- Structure : Characterized by the presence of a thiophene ring substituted with a chlorine atom and a sulfonyl fluoride group.

| Property | Value |

|---|---|

| CAS Number | 108158-05-0 |

| Molecular Weight | 200.64 g/mol |

| Form | Liquid |

| Assay | 95% |

| Reaction Suitability | Click Chemistry |

Biological Activity Overview

The biological activity of 2-thiophenesulfonyl fluoride, 5-chloro-, primarily revolves around its role as an inhibitor in various enzymatic processes. Research indicates that compounds with sulfonyl fluoride groups can act as irreversible inhibitors for certain enzymes, particularly those involved in cancer and angiogenesis pathways.

Key Findings

- Enzyme Inhibition :

- Anticancer Properties :

- Click Chemistry Applications :

Case Study 1: Inhibition of MetAP2

A study highlighted the use of various sulfonyl fluorides, including 2-thiophenesulfonyl fluoride, 5-chloro-, demonstrating their effectiveness as MetAP2 inhibitors. The inhibition was evaluated through enzyme assays showing IC50 values indicative of potent activity against cancer cell lines.

Case Study 2: Antitumor Activity

Research involving thiophene derivatives has shown that these compounds can induce apoptosis in cancer cells. The mechanism involves the disruption of critical signaling pathways, leading to reduced cell viability and increased rates of programmed cell death.

Applications in Drug Development

The unique reactivity profile of 2-thiophenesulfonyl fluoride, 5-chloro-, makes it an attractive candidate for further development in pharmaceutical research. Its ability to form stable linkages with biomolecules positions it as a useful tool for creating targeted therapies.

Safety and Handling

Due to its corrosive nature, proper safety measures should be taken when handling this compound. It is classified under hazardous materials and requires appropriate storage conditions to prevent degradation and accidents.

| Safety Information | Details |

|---|---|

| Signal Word | Danger |

| Hazard Classifications | H314 (Causes severe skin burns and eye damage) |

| Storage Class Code | 8A (Combustible, corrosive hazardous materials) |

属性

IUPAC Name |

5-chlorothiophene-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQCGAGVTAESGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108158-05-0 |

Source

|

| Record name | 108158-05-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。